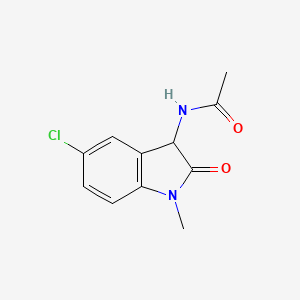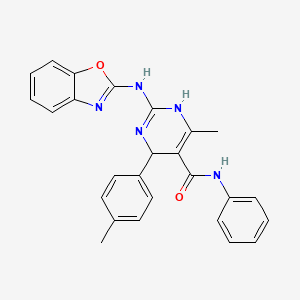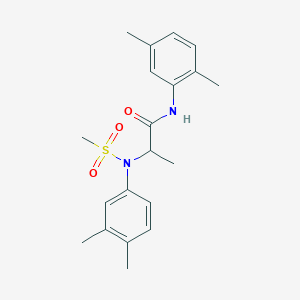
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide, also known as BDBM, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. BDBM is a small molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide is not yet fully understood, but it is believed to act through a variety of pathways. For example, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to inhibit the activity of certain enzymes involved in inflammation, as well as to modulate the expression of genes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide is that it is a small molecule, making it relatively easy to synthesize and study in the laboratory. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to be relatively stable in a variety of conditions, making it a potentially useful compound for in vitro and in vivo studies. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide is that its exact mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide. For example, researchers may investigate the potential of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide as a treatment for specific types of cancer, or as a therapeutic agent for neurological disorders such as Parkinson's disease. Additionally, researchers may explore the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide in combination with other drugs or therapies, in order to enhance its efficacy. Finally, further investigation into the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide may help to identify additional potential therapeutic applications for this promising compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. For example, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to exhibit anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-isobutylethanediamide has been found to have antitumor activity, suggesting that it may be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)7-16-14(18)15(19)17-8-11-9-20-12-5-3-4-6-13(12)21-11/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFHALRKIGOGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4167662.png)
![1-(3-iodobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4167666.png)
![N-(2-iodophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4167673.png)


![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4167698.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4167720.png)
![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B4167726.png)
![4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)
amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4167739.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4167757.png)
![N-allyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4167764.png)

![2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4167794.png)